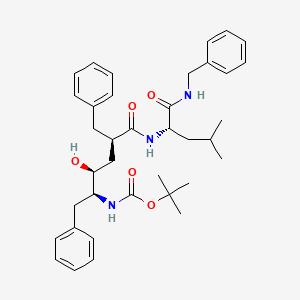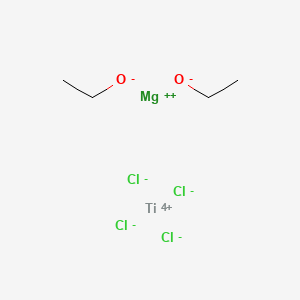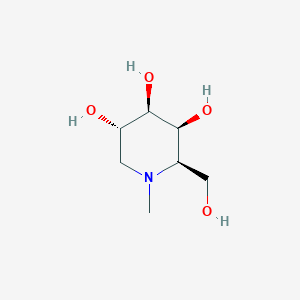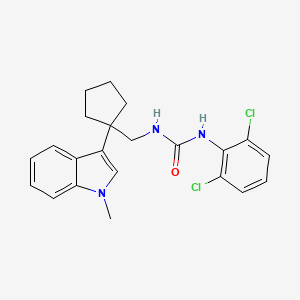
Urea, N-(2,6-dichlorophenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(2,6-dichlorophenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
准备方法
合成路线和反应条件
尿素衍生物的合成通常涉及胺与异氰酸酯的反应。对于这种特定化合物,合成路线可能包括以下步骤:
胺前体的制备: 胺前体,例如 2,6-二氯苯胺,通过苯胺的氯化合成。
异氰酸酯的形成: 通过使胺前体与光气或光气替代物反应来制备异氰酸酯中间体。
偶联反应: 在受控条件下,通过使异氰酸酯中间体与适当的胺(例如 1-(1-甲基-1H-吲哚-3-基)环戊基胺)反应来获得最终化合物。
工业生产方法
尿素衍生物的工业生产通常涉及在间歇式或连续流反应器中进行大规模反应。反应条件,例如温度、压力和溶剂选择,都经过优化以最大限度地提高产率和纯度。催化剂也可用于提高反应速率和选择性。
化学反应分析
反应类型
尿素衍生物可以进行各种化学反应,包括:
氧化: 尿素衍生物可以氧化形成相应的羰基化合物。
还原: 尿素衍生物的还原会导致胺的形成。
取代: 取代反应可以在芳环或尿素部分发生,导致新的衍生物的形成。
常用试剂和条件
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 氢化铝锂、硼氢化钠。
取代试剂: 卤素、烷基化试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以产生羰基化合物,而还原可以产生胺。
科学研究应用
尿素衍生物具有广泛的科学研究应用,包括:
化学: 用作有机合成中的中间体和配位化学中的配体。
生物学: 研究其作为酶抑制剂和受体调节剂的潜力。
医药: 研究其在治疗癌症、炎症和感染等疾病方面的治疗潜力。
工业: 用于生产聚合物、树脂和农用化学品。
作用机制
尿素衍生物的作用机制取决于其特定的分子靶标和途径。例如,一些尿素衍生物通过与酶的活性位点结合并阻止底物结合来作为酶抑制剂。另一些则可能通过与特定受体位点相互作用来调节受体活性。
相似化合物的比较
类似化合物
尿素,N-(2,6-二氯苯基)-N'-甲基-: 一种具有相似结构特征的更简单的衍生物。
尿素,N-(2,6-二氯苯基)-N'-苯基-: 另一种衍生物,其具有苯基而不是吲哚部分。
独特性
尿素,N-(2,6-二氯苯基)-N'-((1-(1-甲基-1H-吲哚-3-基)环戊基)甲基)-,其独特的结构特征,例如吲哚部分和环戊基的存在,可能赋予其与其他尿素衍生物相比不同的生物学和化学性质。这些特征可能增强其与特定分子靶标的结合亲和力,并在各种条件下提高其稳定性。
属性
CAS 编号 |
145131-42-6 |
|---|---|
分子式 |
C22H23Cl2N3O |
分子量 |
416.3 g/mol |
IUPAC 名称 |
1-(2,6-dichlorophenyl)-3-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C22H23Cl2N3O/c1-27-13-16(15-7-2-3-10-19(15)27)22(11-4-5-12-22)14-25-21(28)26-20-17(23)8-6-9-18(20)24/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H2,25,26,28) |
InChI 键 |
CHSJDYFKZBMJEG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CNC(=O)NC4=C(C=CC=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


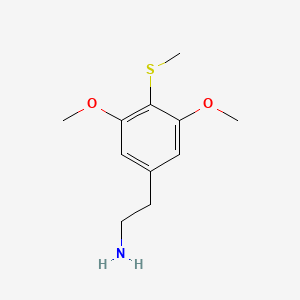
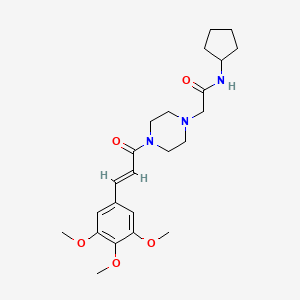
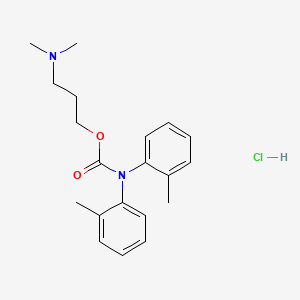



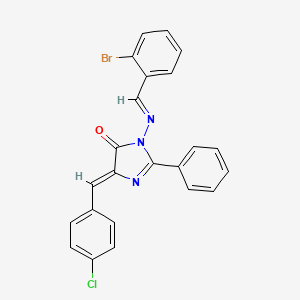

![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)


